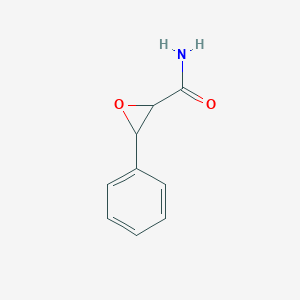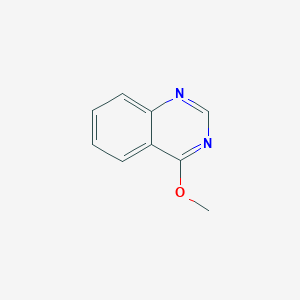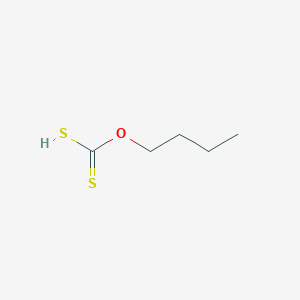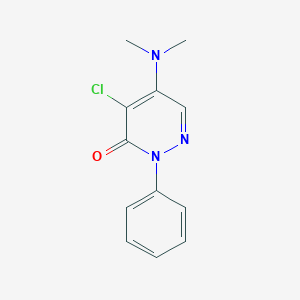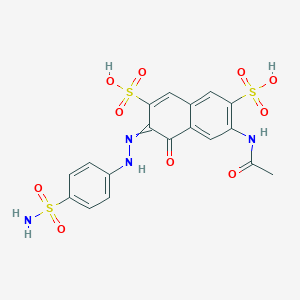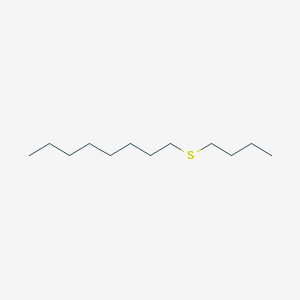
Octane, 1-(butylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octane, 1-(butylthio)-, also known as 1-Butylthiooctane, is a chemical compound with the molecular formula C10H22S. It is a colorless liquid with a strong odor and is commonly used in scientific research.
Wirkmechanismus
The mechanism of action of Octane, 1-(butylthio)- is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms, such as bacteria and fungi. It may also have an effect on cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
Octane, 1-(butylthio)- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to have antitumor activity, inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Octane, 1-(butylthio)- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, including its strong odor and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on Octane, 1-(butylthio)-. One area of research could focus on its potential as a drug candidate for the treatment of various diseases, including cancer and microbial infections. Another area of research could focus on the development of new synthesis methods for Octane, 1-(butylthio)- that are more efficient and environmentally friendly. Additionally, further studies could be conducted to better understand its mechanism of action and its potential side effects.
Conclusion:
In conclusion, Octane, 1-(butylthio)- is a chemical compound with various biological activities that is commonly used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Octane, 1-(butylthio)- could lead to the development of new drugs and synthesis methods that could have significant implications in the field of medicine.
Synthesemethoden
Octane, 1-(butylthio)- can be synthesized through the reaction between 1-bromooctane and butanethiol. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The product is then purified using distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Octane, 1-(butylthio)- is commonly used in scientific research as a reference compound for the development of new drugs. It has been shown to have various biological activities, including antifungal, antibacterial, and antitumor properties. It is also used as a standard for gas chromatography analysis.
Eigenschaften
CAS-Nummer |
16900-07-5 |
|---|---|
Produktname |
Octane, 1-(butylthio)- |
Molekularformel |
C12H26S |
Molekulargewicht |
202.4 g/mol |
IUPAC-Name |
1-butylsulfanyloctane |
InChI |
InChI=1S/C12H26S/c1-3-5-7-8-9-10-12-13-11-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
UNIAPWPIAGJFDG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSCCCC |
Kanonische SMILES |
CCCCCCCCSCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



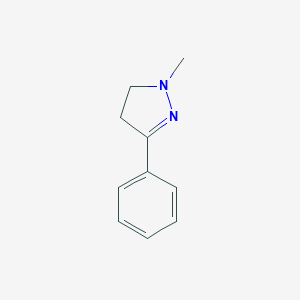
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
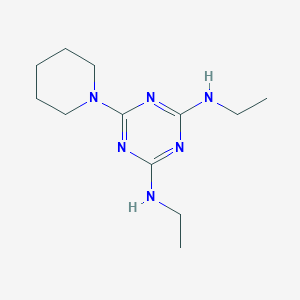
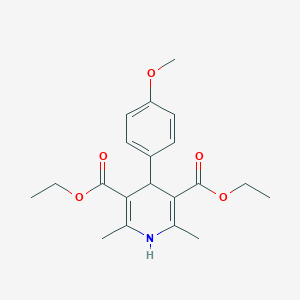
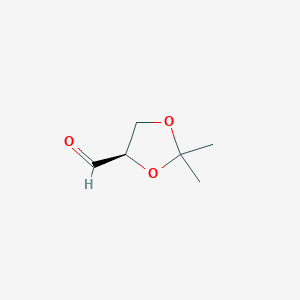
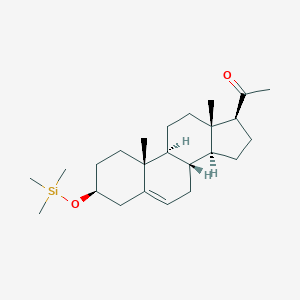
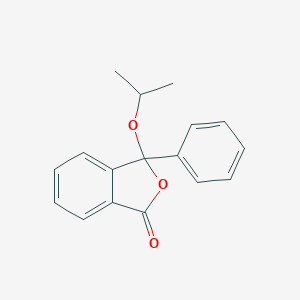
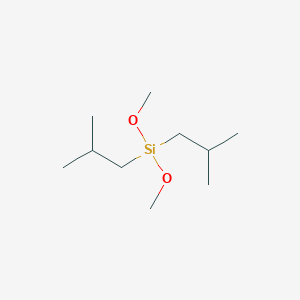
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
